2,4-Dimethoxy-3-methylbenzoic acid

Beschreibung

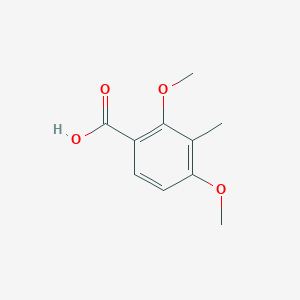

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dimethoxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-8(13-2)5-4-7(10(11)12)9(6)14-3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTRIOQTTOYTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxy-3-methylbenzoic Acid

Introduction

2,4-Dimethoxy-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid with significant potential as a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern offers a unique scaffold for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by literature precedents, offering both theoretical understanding and practical insights.

Strategic Approaches to Synthesis

Two primary retrosynthetic strategies have been identified for the efficient synthesis of this compound. These routes are designed to utilize readily available starting materials and employ robust chemical transformations.

Route 1: Carboxylation of a Resorcinol Derivative followed by O-Methylation

This approach commences with the introduction of a carboxyl group onto a suitably substituted resorcinol derivative, followed by the methylation of the hydroxyl groups.

Route 2: Functionalization of a Dimethoxytoluene Precursor

This alternative strategy begins with a commercially available dimethoxytoluene and introduces the carboxylic acid functionality through a two-step formylation and oxidation sequence.

The following sections will provide a detailed exploration of each synthetic route, including step-by-step protocols, mechanistic insights, and comparative analysis.

Route 1: Synthesis via Carboxylation of 2-Methylresorcinol

This synthetic pathway is a logical and convergent approach that builds the target molecule in two key stages.

Logical Flow of Route 1

Spectroscopic Analysis of 2,4-Dimethoxy-3-methylbenzoic Acid: A Technical Guide

Foreword: The Challenge of Characterizing Novel Compounds

In the landscape of chemical research and pharmaceutical development, the unambiguous structural elucidation of molecules is a cornerstone of scientific rigor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools in this endeavor, each providing a unique piece of the structural puzzle. This guide was intended to provide a comprehensive analysis of the spectroscopic data for 2,4-Dimethoxy-3-methylbenzoic acid (CAS No. 81574-49-4), a substituted benzoic acid with potential applications in organic synthesis and medicinal chemistry.

However, after an exhaustive search of scientific literature and chemical databases, it has become evident that detailed, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound is not readily accessible. While commercial vendors list the compound, indicating its synthesis, the corresponding characterization data has not been published in the resources consulted.

This situation is not uncommon in chemical research, where many synthesized compounds are not fully characterized in public-facing literature. Therefore, this guide will pivot to a predictive and comparative analysis based on the known spectroscopic principles and data from structurally related analogs. This approach will serve as a valuable resource for researchers who may synthesize or encounter this molecule, providing a robust framework for its identification and characterization.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound dictates the expected spectroscopic signatures. The presence of a carboxylic acid, two methoxy groups, a methyl group, and a substituted benzene ring will give rise to characteristic signals in each spectroscopic method.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule. While experimental data is unavailable, we can predict the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. |

| Ar-H (H-6) | 7.5 - 7.8 | Doublet | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be coupled to H-5. |

| Ar-H (H-5) | 6.5 - 6.8 | Doublet | 1H | This proton is ortho to an electron-donating methoxy group, resulting in an upfield shift. It will be coupled to H-6. |

| -OCH₃ (C4) | 3.8 - 4.0 | Singlet | 3H | Methoxy group protons typically appear as a sharp singlet in this region. |

| -OCH₃ (C2) | 3.7 - 3.9 | Singlet | 3H | Similar to the other methoxy group, but its chemical environment is slightly different. |

| -CH₃ (C3) | 2.0 - 2.3 | Singlet | 3H | The methyl group attached to the aromatic ring will appear as a singlet in this range. |

Experimental Protocol (General): A standard ¹H NMR experiment would be conducted as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -COOH | 168 - 172 | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| C-4 | 160 - 163 | Aromatic carbon attached to an electron-donating methoxy group. |

| C-2 | 158 - 161 | Aromatic carbon attached to an electron-donating methoxy group. |

| C-6 | 132 - 135 | Aromatic carbon ortho to the carboxylic acid group. |

| C-1 | 120 - 123 | Quaternary aromatic carbon attached to the carboxylic acid group. |

| C-3 | 115 - 118 | Quaternary aromatic carbon attached to the methyl group. |

| C-5 | 105 - 108 | Aromatic carbon influenced by two ortho electron-donating groups. |

| -OCH₃ (C4) | 55 - 57 | Carbon of the methoxy group. |

| -OCH₃ (C2) | 55 - 57 | Carbon of the methoxy group. |

| -CH₃ (C3) | 15 - 18 | Carbon of the methyl group. |

Experimental Protocol (General):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching vibration, often broad due to hydrogen bonding. |

| C-H (Aromatic) | 3000 - 3100 | Stretching vibration. |

| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations of the methoxy and methyl groups. |

| C=O (Carboxylic Acid) | 1680 - 1710 | Stretching vibration of the carbonyl group. |

| C=C (Aromatic) | 1580 - 1620 and 1450 - 1500 | Ring stretching vibrations. |

| C-O (Ether) | 1200 - 1300 (asymmetric) and 1000 - 1100 (symmetric) | Stretching vibrations of the aryl-alkyl ether linkages. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching vibration. |

| O-H (Carboxylic Acid) | 920 - 950 (broad) | Out-of-plane bending vibration. |

Experimental Protocol (General):

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₂O₄) is 196.20 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 196.

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃): A peak at m/z = 181, resulting from the loss of a methyl radical from one of the methoxy groups.

-

Loss of a methoxy group (-OCH₃): A peak at m/z = 165.

-

Loss of a carboxyl group (-COOH): A peak at m/z = 151.

-

Decarboxylation (-CO₂): A peak at m/z = 152.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 196 | [M]⁺ |

| 181 | [M - CH₃]⁺ |

| 165 | [M - OCH₃]⁺ |

| 151 | [M - COOH]⁺ |

| 152 | [M - CO₂]⁺ |

Experimental Protocol (General):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion and Future Outlook

While a definitive, in-depth guide on the experimental spectroscopic data of this compound cannot be presented at this time due to the absence of published data, this document provides a robust predictive framework. The predicted NMR, IR, and MS data, grounded in fundamental spectroscopic principles and comparison with related structures, offer a strong starting point for any researcher working with this compound.

It is our hope that this guide will not only aid in the tentative identification of this compound but also encourage the publication of its experimental data to enrich the collective knowledge of the scientific community. The availability of such data is crucial for ensuring the reproducibility and reliability of scientific research.

References

Due to the lack of specific literature for this compound, this section will reference general spectroscopy textbooks and resources that form the basis of the predictive analysis.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). Retrieved January 19, 2026, from [Link]

-

SDBS (Spectral Database for Organic Compounds). (n.d.). Retrieved January 19, 2026, from [Link]

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxy-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,4-Dimethoxy-3-methylbenzoic acid. While experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile for researchers. This guide is structured to provide not only data but also the experimental context and methodologies required for its validation, ensuring scientific integrity and practical applicability in a research and development setting.

Introduction and Molecular Overview

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two methoxy groups and one methyl group, suggests its potential utility as a building block in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates its electronic and steric properties, which in turn govern its reactivity, solubility, and interactions with biological systems. Understanding these fundamental physicochemical characteristics is a critical first step in the exploration of its potential applications.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| CAS Number | 81574-49-4 | [2] |

| Canonical SMILES | CC1=C(C(=CC(=C1OC)OC)C(=O)O) | N/A |

| InChI Key | FRBJDEWCBGUODU-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Properties

Due to a lack of extensive experimental data for this compound, the following properties are predicted based on its chemical structure and data from analogous compounds. These predictions serve as a valuable starting point for experimental design.

Predicted and Comparative Data

| Property | Predicted Value for this compound | 2,4-Dimethoxybenzoic acid | 3-Methoxy-4-methylbenzoic acid | 4-Methylbenzoic acid |

| Melting Point (°C) | 110-130 | 107-109[3] | 152-154[4] | 180-181[5] |

| Boiling Point (°C) | > 300 | Not available | 285.3 ± 20.0 (Predicted)[6] | 274-275[5] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, ethanol, methanol) | Soluble in hot water, alcohol, ether, chloroform, and acetone | Soluble to 100 mM in DMSO and ethanol[6] | Sparingly soluble in hot water; Soluble in acetone[5] |

| pKa | ~3.5 - 4.5 | ~3.5 | Not available | 4.34 |

| LogP (XLogP3-AA) | 1.8 | 1.6[7] | Not available | 2.4 |

Causality Behind Predictions:

-

Melting Point: The presence of two methoxy groups and a methyl group on the benzene ring will influence the crystal lattice packing. Compared to 2,4-dimethoxybenzoic acid, the additional methyl group in the 3-position may slightly alter the melting point. The significant difference with 3-methoxy-4-methylbenzoic acid and 4-methylbenzoic acid is likely due to different substitution patterns affecting intermolecular interactions.

-

Solubility: The carboxylic acid group provides polarity and hydrogen bonding capability, while the aromatic ring and methyl/methoxy groups contribute to its lipophilicity. Therefore, it is expected to have low solubility in water but good solubility in polar organic solvents.

-

pKa: The acidity of the carboxylic acid is influenced by the electronic effects of the substituents. The electron-donating nature of the methoxy and methyl groups is expected to result in a pKa slightly higher than that of unsubstituted benzoic acid (pKa 4.2), likely in the range of 3.5 to 4.5.

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and gain a comprehensive understanding of this compound, a series of well-established analytical techniques should be employed.

Workflow for Characterization

Caption: Experimental workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for confirming the chemical structure.

-

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Expected Signals:

-

A singlet for the carboxylic acid proton (~10-13 ppm, may be broad).

-

Two singlets for the two methoxy groups (~3.8-4.0 ppm).

-

A singlet for the methyl group (~2.2-2.5 ppm).

-

Signals for the aromatic protons in the aromatic region (~6.5-8.0 ppm), with splitting patterns dependent on their coupling.

-

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals:

-

A signal for the carboxylic carbon (~165-175 ppm).

-

Signals for the aromatic carbons, including those attached to the methoxy groups (~140-160 ppm) and other aromatic carbons (~110-130 ppm).

-

Signals for the methoxy carbons (~55-60 ppm).

-

A signal for the methyl carbon (~15-25 ppm).

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks:

-

A broad O-H stretch from the carboxylic acid at ~2500-3300 cm⁻¹.

-

A C=O stretch from the carboxylic acid at ~1680-1710 cm⁻¹.

-

C-O stretches from the methoxy and carboxylic acid groups at ~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹.

-

Aromatic C=C stretches at ~1450-1600 cm⁻¹.

-

C-H stretches from the aromatic ring, methyl, and methoxy groups at ~2850-3100 cm⁻¹.

-

-

Chromatographic Methods for Purity Assessment

Chromatography is essential for determining the purity of the compound.

-

High-Performance Liquid Chromatography (HPLC) Protocol:

-

Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter through a 0.22 µm filter.

-

Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). Purity is determined by the relative area of the main peak.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Rationale: Benzoic acids are generally not volatile enough for direct GC analysis. Derivatization is required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or trimethylsilyl ester).

-

Derivatization: React the sample with a suitable derivatizing agent (e.g., diazomethane for methylation or BSTFA for silylation).

-

Instrumentation: A GC-MS system with a suitable capillary column (e.g., DB-5ms).

-

Analysis: Inject the derivatized sample. The resulting mass spectrum will show the molecular ion of the derivative and characteristic fragmentation patterns, confirming the molecular weight and structure.

-

Determination of Physical Properties

-

Melting Point Protocol:

-

Instrumentation: Use a calibrated melting point apparatus.

-

Procedure: Place a small amount of the crystalline sample in a capillary tube and heat it slowly (1-2 °C/min) near the expected melting point to determine the melting range.

-

-

Solubility Protocol:

-

Procedure: Add a known amount of the solute to a known volume of the solvent (e.g., water, ethanol) at a constant temperature.

-

Equilibration: Stir the mixture until equilibrium is reached (typically 24-48 hours).

-

Quantification: Centrifuge or filter the suspension and quantify the concentration of the dissolved solute in the supernatant using a validated analytical method like HPLC-UV.

-

-

pKa Determination Protocol:

-

Potentiometric Titration:

-

Dissolve a known amount of the acid in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).

-

Titrate with a standardized solution of a strong base (e.g., NaOH), monitoring the pH with a calibrated pH meter.

-

The pKa is the pH at the half-equivalence point.

-

-

UV-Vis Spectrophotometry:

-

Prepare a series of buffer solutions with known pH values.

-

Dissolve the compound in each buffer and record the UV-Vis spectrum.

-

The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH.

-

-

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care in a laboratory setting.

-

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Stability and Storage:

-

The compound is expected to be stable under normal laboratory conditions.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for the scientific community. While direct experimental data is sparse, the provided predictions, based on sound chemical principles and comparative analysis with related molecules, offer a robust starting point for research endeavors. The detailed experimental protocols outlined herein provide a clear path for the validation of these properties, ensuring that future work with this compound is built on a solid foundation of scientific rigor.

References

-

PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,4-dimethoxy-, methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxy-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,4-dimethoxy-6-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,4-dimethoxy-, methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Carl ROTH. (n.d.). This compound. Retrieved from [Link]

-

Jetir.org. (n.d.). Synthesis of 3,4-dihydroxy-7-methoxy-3,6-dimethyl isocoumarin and studies of Pinacol-Pinacolone rearrangement upon them. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 3,5-dimethoxy-2-methyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

-

HSE Consultations Hub. (2022). July 2022 Initial DAR. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Methoxy-3-methylbenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

Wikipedia. (n.d.). m-Toluic acid. Retrieved from [Link]

-

ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Methylbenzoic acid. Retrieved from [Link]

-

ChemSrc. (n.d.). 3-Methoxy-4-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-2-MethylBenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2,4-Dimethylbenzoic acid(611-01-8) 13C NMR spectrum [chemicalbook.com]

- 2. 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815) [hmdb.ca]

- 6. Benzoic acid, 2,4-dimethoxy-, methyl ester [webbook.nist.gov]

- 7. hmdb.ca [hmdb.ca]

A Technical Guide to the Structural Elucidation of 2,4-Dimethoxy-3-methylbenzoic Acid: A Case Study Approach

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and potential applications, particularly in the realm of drug development and materials science. This guide provides an in-depth, technical walkthrough of the process of single-crystal X-ray diffraction (SC-XRD), the definitive method for determining molecular structure. While a public crystal structure for 2,4-Dimethoxy-3-methylbenzoic acid is not available as of the time of this writing, this paper will use the closely related isomer, 2,4-Dimethoxy-6-methylbenzoic acid , as a practical case study. We will detail the complete workflow from crystal growth to structure solution, refinement, and in-depth analysis, explaining the critical reasoning behind each experimental and computational step.

Introduction: The Significance of Structural Analysis

Substituted benzoic acids are a cornerstone of organic chemistry, serving as building blocks for pharmaceuticals, agrochemicals, and polymers. The specific substitution pattern on the benzene ring dictates the molecule's electronic properties, steric profile, and, crucially, its ability to interact with other molecules. Properties like solubility, melting point, and biological activity are governed by the intricate network of intermolecular interactions within the crystal lattice.

Single-crystal X-ray diffraction stands as the gold standard for unambiguously determining the solid-state structure of a molecule. It provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals the detailed packing arrangement and non-covalent interactions, such as hydrogen bonds and π-stacking, that define the supramolecular architecture. This level of detail is indispensable for rational drug design, polymorphism studies, and crystal engineering.

The Experimental and Computational Workflow: A Methodological Overview

The journey from a powdered sample to a fully refined crystal structure is a multi-stage process that demands both experimental skill and computational expertise. Each step builds upon the last, forming a self-validating system to ensure the final model is accurate and trustworthy.

Below is a diagrammatic representation of the comprehensive workflow for crystal structure determination.

Detailed Protocols and Scientific Rationale

Synthesis and Crystal Growth

Objective: To obtain high-quality single crystals suitable for diffraction, typically 0.1-0.3 mm in size, with well-defined faces and no visible defects.

Protocol: Slow Solvent Evaporation

-

Solvent Selection: Dissolve a small amount (10-20 mg) of purified this compound in a minimum amount of a suitable solvent or solvent mixture at room temperature.

-

Rationale: The choice of solvent is critical. For substituted benzoic acids, solvents like toluene, ethanol, or ethyl acetate are often effective.[1] The ideal solvent will dissolve the compound when warm but lead to supersaturation upon slow cooling or evaporation. A solvent screen with varying polarities is a standard first step.

-

-

Preparation: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm pierced with a few small holes.

-

Rationale: The small holes restrict the rate of evaporation. A slow evaporation rate is paramount for allowing molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder or polycrystalline aggregate.

-

-

Incubation: Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a fume hood) at a constant temperature.

-

Monitoring: Observe the vial daily for the formation of crystals. This process can take anywhere from a few days to several weeks.

Data Collection

Objective: To measure the intensities of a large number of diffracted X-ray beams from the crystal.

Protocol: Using a Modern Diffractometer

-

Crystal Mounting: Carefully select a well-formed single crystal under a polarizing microscope and mount it on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.[1]

-

Rationale: A polarizing microscope helps confirm that the chosen sample is a single crystal, not a twin or aggregate.[1] The cryoloop allows for flash-cooling the crystal to protect it from radiation damage and reduce thermal vibrations.

-

-

Data Collection: Mount the crystal on the goniometer head of the diffractometer. A typical experiment involves collecting a series of diffraction images (frames) as the crystal is rotated in the X-ray beam. Modern detectors (CCD or CMOS) can collect a full dataset in a matter of hours.

-

Rationale: The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen. This minimizes atomic thermal motion, leading to sharper diffraction spots and higher quality data, especially at high diffraction angles.

-

Structure Solution and Refinement

Objective: To convert the measured diffraction intensities into a chemically sensible atomic model and refine this model to best fit the experimental data. This process is typically handled by software suites like SHELX or OLEX2.

-

Data Reduction and Space Group Determination: The raw diffraction images are integrated to determine the intensity and position of each reflection. The software analyzes the symmetry of the diffraction pattern to determine the unit cell parameters and the crystal's space group.

-

Structure Solution: An initial model of the molecule is generated from the diffraction data. For small molecules, "Direct Methods" are most commonly used. This mathematical approach uses statistical relationships between the phases of strong reflections to generate an initial electron density map.

-

Structure Refinement: The initial model is refined using a least-squares algorithm. In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed diffraction intensities and those calculated from the model.

-

Rationale: Hydrogen atoms are typically not visible in the initial electron density map. They are usually placed in calculated positions based on the geometry of the heavier atoms they are attached to and are refined using a "riding model." The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

-

Structural Analysis: Case Study of 2,4-Dimethoxy-6-methylbenzoic Acid

As a surrogate for our target molecule, we will analyze the deposited crystal structure of 2,4-Dimethoxy-6-methylbenzoic acid . The crystallographic data for this related compound provides a robust framework for understanding the likely structural features of this compound.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for the surrogate molecule.

| Parameter | Value (for 2,4-Dimethoxy-6-methylbenzoic acid) |

| CCDC Deposition Number | 627802 |

| Empirical Formula | C₁₀H₁₂O₄ |

| Formula Weight | 196.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 14.987(4) |

| c (Å) | 7.712(2) |

| α (°) | 90 |

| β (°) | 101.43(3) |

| γ (°) | 90 |

| Volume (ų) | 966.3(4) |

| Z (Molecules per cell) | 4 |

| Final R1 [I > 2σ(I)] | Data typically found in associated CIF file |

| Goodness-of-Fit (S) | Data typically found in associated CIF file |

Data sourced from publicly available information associated with CCDC 627802.[2]

Molecular Geometry and Conformation

The analysis of the refined structure reveals precise bond lengths and angles. The aromatic ring is expected to be largely planar. A key conformational feature of substituted benzoic acids is the torsion angle of the carboxylic acid group relative to the plane of the benzene ring.[3] Steric hindrance from ortho substituents (the methyl and methoxy groups) can cause the carboxylic acid group to twist out of the plane, which can influence its hydrogen bonding capabilities.

Supramolecular Assembly: The Carboxylic Acid Dimer

A hallmark of the crystal structure of nearly all simple benzoic acids is the formation of a centrosymmetric hydrogen-bonded dimer.[4] In this motif, the carboxylic acid groups of two separate molecules form a pair of strong O-H···O hydrogen bonds, creating a robust eight-membered ring. This interaction is a powerful synthon in crystal engineering and is almost certainly the primary interaction that would govern the crystal packing of this compound. These dimers then pack into the crystal lattice, stabilized by weaker C-H···O interactions and van der Waals forces.

Data Validation and Reporting

A crucial final step is the validation of the crystal structure. The crystallographic information file (CIF) is run through a validation service like the IUCr's CheckCIF. This program automatically checks for inconsistencies in the data, potential errors in the model, and adherence to crystallographic standards. A clean validation report is a prerequisite for publication in a peer-reviewed journal and for deposition in a public database like the Cambridge Structural Database (CSD).

Conclusion

This guide has outlined the comprehensive, multi-step process for determining the crystal structure of a small organic molecule, using 2,4-Dimethoxy-6-methylbenzoic acid as a scientifically-grounded case study for the target compound this compound. The workflow—from meticulous crystal growth to rigorous computational refinement and detailed structural analysis—provides an unambiguous and high-resolution picture of the molecule in the solid state. The insights gained from such an analysis, particularly regarding intermolecular interactions like the classic carboxylic acid dimer, are fundamental to predicting and controlling the material properties and biological function of chemical compounds.

References

- G. R. Desiraju, Crystal Engineering: The Design of Organic Solids, Elsevier, 1989. [URL: https://www.elsevier.com/books/crystal-engineering/desiraju/978-0-444-88154-9]

- G. M. Sheldrick, "A short history of SHELX," Acta Crystallographica Section A, vol. 64, no. 1, pp. 112-122, 2008. [URL: https://journals.iucr.org/a/issues/2008/01/00/a20725/index.html]

- O. V. Dolomanov, L. J. Bourhis, R. J. Gildea, J. A. K. Howard, and H. Puschmann, "OLEX2: a complete structure solution, refinement and analysis program," Journal of Applied Crystallography, vol. 42, no. 2, pp. 339-341, 2009. [URL: https://journals.iucr.org/j/issues/2009/02/00/ba2692/index.html]

- R. F. P. Pereira, C. M. R. Rocha, I. D. R. Moreira, M. L. A. A. Vasconcellos, and I. M. M. de Carvalho, "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties," Molecules, vol. 26, no. 21, p. 6476, 2021. [URL: https://www.mdpi.com/1420-3049/26/21/6476]

- R. G. A. R. Maclagan and P. W. R. Glover, "The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K," Acta Crystallographica Section B, vol. 37, no. 3, pp. 517-525, 1981. [URL: https://journals.iucr.org/b/issues/1981/03/00/a12368/a12368.pdf]

- PubChem, "2,4-Dimethoxy-6-methylbenzoic acid," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/607287]

Sources

A Technical Guide to the Solubility of 2,4-Dimethoxy-3-methylbenzoic Acid in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dimethoxy-3-methylbenzoic acid, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development, process chemistry, and analytical method development, this document synthesizes theoretical principles with practical, field-proven methodologies.[1] While extensive quantitative solubility data for this specific molecule is not widely published, this guide establishes a predictive framework based on its chemical structure and furnishes a detailed, self-validating experimental protocol for researchers to determine precise solubility values in various common organic solvents. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and accuracy, empowering researchers to generate reliable data for their specific applications.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two methoxy groups and one methyl group, dictates its physicochemical properties and, consequently, its solubility behavior.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₂O₄

-

Molecular Weight: 196.20 g/mol [2]

-

Appearance: Typically an off-white or crystalline powder.[3]

-

Key Structural Features:

-

Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of acting as a hydrogen bond donor and acceptor. This group is fundamental to its acidic nature and its potential for solubility in polar and basic solvents.

-

Aromatic Ring: A nonpolar, hydrophobic benzene ring that contributes to its solubility in less polar organic solvents.

-

Methoxy Groups (-OCH₃): Two ether groups that add some polarity and are hydrogen bond acceptors.

-

Methyl Group (-CH₃): A nonpolar, hydrophobic group that increases the molecule's lipophilicity.

-

The interplay between the polar carboxylic acid and methoxy groups and the nonpolar aromatic ring and methyl group results in a molecule with intermediate polarity. This balance is the primary determinant of its solubility across a spectrum of organic solvents.

Significance in Research and Drug Development

Substituted benzoic acid derivatives are common structural motifs in medicinal chemistry and materials science. Understanding their solubility is paramount for:

-

Drug Discovery: Poor solubility can lead to unreliable results in in-vitro assays and hinder bioavailability in preclinical and clinical stages.[1][4]

-

Process Chemistry: Selecting appropriate solvents is crucial for reaction efficiency, product purification (e.g., crystallization), and yield optimization.[5]

-

Formulation Development: Creating stable and effective drug formulations (e.g., solutions, suspensions) requires precise knowledge of the active pharmaceutical ingredient's (API) solubility.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle that "like dissolves like."[6] This means a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Polarity: this compound possesses both polar (carboxylic acid, methoxy) and nonpolar (aromatic ring, methyl) regions. Therefore, it is expected to have limited solubility in highly nonpolar solvents (e.g., hexane) and highly polar solvents (like water, without pH adjustment), but show preference for solvents of intermediate polarity.

-

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds. Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are likely to be effective at solvating the molecule.

-

Acid-Base Chemistry: As a carboxylic acid, its solubility in protic solvents can be significantly influenced by pH. In basic solutions, it will deprotonate to form a carboxylate salt, which is typically much more soluble in polar solvents.[7][8]

Predicted Solubility Profile

While specific quantitative data is sparse, a qualitative and predictive solubility profile can be constructed based on the principles above. The following table categorizes common organic solvents and predicts the likely solubility of this compound.

| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Rationale |

| Methanol | Polar Protic | 5.1 | High | The alcohol group forms strong hydrogen bonds with the carboxylic acid. The overall polarity is well-matched. |

| Ethanol | Polar Protic | 4.3 | High | Similar to methanol, ethanol is a good hydrogen bonding partner. Solubility may be slightly lower due to its longer alkyl chain. |

| Acetone | Polar Aprotic | 5.1 | Good | The ketone group is a hydrogen bond acceptor. Its polarity is suitable for solvating the molecule. |

| Acetonitrile | Polar Aprotic | 5.8 | Moderate | A polar solvent, but a weaker hydrogen bond acceptor than acetone.[9] |

| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate | Intermediate polarity and an ester group that can act as a hydrogen bond acceptor. |

| Dichloromethane (DCM) | Nonpolar | 3.1 | Moderate to Good | While classified as nonpolar, DCM has sufficient polarity to dissolve many organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Good | The ether oxygen can act as a hydrogen bond acceptor, and its polarity is well-suited. |

| Toluene | Nonpolar | 2.4 | Low to Moderate | The aromatic ring of toluene can interact favorably with the aromatic ring of the solute (pi-pi stacking). |

| Hexane | Nonpolar | 0.1 | Low / Insoluble | As a nonpolar alkane, it lacks the polarity and hydrogen bonding capability to effectively solvate the polar functional groups. |

Experimental Determination of Solubility: A Best-Practice Protocol

To obtain accurate, quantitative data, an experimental approach is necessary. The Shake-Flask Method is a widely used and reliable technique for determining thermodynamic solubility.[4][10]

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

Caption: Experimental workflow for the Shake-Flask solubility method.

Detailed Step-by-Step Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, ≥98% purity)

-

HPLC-grade organic solvents

-

Analytical balance

-

4 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or 0.45 µm syringe filters (PTFE or Nylon)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a 4 mL glass vial. An amount that ensures solid remains after equilibration is key (e.g., 20-30 mg).[10]

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[10] Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.[4][10] A longer time (48-72 hours) is recommended to guarantee equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either:

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.45 µm syringe filter into a clean HPLC vial.[11] This removes any remaining solid particles.

-

Centrifugation: Centrifuge the vial at high speed (e.g., 4000 rpm for 10 minutes) to pellet the excess solid.[11] Carefully collect the clear supernatant.

-

-

Dilution: Accurately dilute a known volume of the clear, saturated supernatant with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method (see Section 4.3).

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. This value represents the solubility.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying benzoic acid derivatives.[11][12]

Example HPLC Conditions:

-

HPLC System: Standard HPLC with pump, autosampler, column oven, and UV detector.[11]

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous component and an organic solvent. A typical mobile phase could be Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 40:60 v/v).[11] The acid suppresses the ionization of the carboxylic acid, leading to better retention and peak shape.[11]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.[11][13]

Conclusion

This guide has detailed the theoretical underpinnings and practical considerations for understanding and determining the solubility of this compound. The molecule's structure suggests moderate polarity, with expected high solubility in polar protic solvents like methanol and ethanol, and good solubility in polar aprotic solvents such as acetone and THF. For definitive quantitative data, the provided shake-flask experimental protocol coupled with HPLC-UV analysis offers a robust and accurate approach. Generating this data is a critical step in advancing research and development projects where this compound is utilized.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Available from: [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

SIELC Technologies. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. Available from: [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds?. Available from: [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

University POLITEHNICA of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Available from: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available from: [Link]

-

PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid. Available from: [Link]

-

European Chemical Bulletin. (2013). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGEN- BONDING CHARACTER. Available from: [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available from: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. enamine.net [enamine.net]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 13. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

The Elusive Natural Presence of 2,4-Dimethoxy-3-methylbenzoic Acid: A Guide for Researchers

An in-depth analysis for researchers, scientists, and drug development professionals on the current scientific landscape surrounding 2,4-dimethoxy-3-methylbenzoic acid and its derivatives, focusing on their origins, potential biological significance, and methods for investigation.

Introduction

Substituted benzoic acids are a pivotal class of compounds in drug discovery and natural product chemistry, exhibiting a wide array of biological activities. Among these, this compound presents an intriguing molecular scaffold. This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural occurrence of this specific molecule and its close chemical relatives. While direct evidence for the natural existence of this compound remains elusive in the current scientific literature, an exploration of its structural analogs offers valuable insights for future research and development.

Part 1: Natural Occurrence – A Case of Mistaken Identity?

Initial inquiries into the natural sources of this compound have not yielded any definitive findings of its presence in the plant or microbial kingdoms. However, the closely related compound, 2,4-dimethoxybenzoic acid , has been identified in at least two plant species: Aconitum kongboense and Salvia candidissima[1]. This discovery suggests that the enzymatic machinery for the methoxylation of the benzoic acid core at the 2 and 4 positions exists in nature. The additional methylation at the 3-position, a key feature of the title compound, has not been concurrently reported.

Another methylated derivative, 2,4-dimethoxy-6-methylbenzoic acid , is also a known compound, though its natural occurrence is not explicitly detailed in the reviewed literature[2]. The existence of these related structures points to the possibility that this compound could be a yet-undiscovered minor metabolite in these or other species.

Part 2: Biosynthetic Pathways – A Plausible Blueprint

While a specific biosynthetic pathway for this compound is not available due to its undetermined natural origins, the general biosynthesis of benzoic acids in plants provides a solid foundation for a hypothetical pathway. Plant benzoic acids are derived from the shikimate pathway, which produces the aromatic amino acid phenylalanine[3][4].

The biosynthesis of a substituted benzoic acid like this compound would likely involve the following key steps:

-

Core Benzoic Acid Formation: Phenylalanine is converted to cinnamic acid, which then undergoes a series of enzymatic reactions to shorten the side chain, yielding benzoic acid[3][5].

-

Hydroxylation: The benzoic acid ring would undergo hydroxylation at the 2 and 4 positions.

-

O-Methylation: The hydroxyl groups at positions 2 and 4 would be methylated by O-methyltransferases (OMTs), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor, to form 2,4-dimethoxybenzoic acid[6][7].

-

C-Methylation: A subsequent C-methylation event at the 3-position, catalyzed by a C-methyltransferase, would complete the synthesis of this compound.

The following diagram illustrates a plausible biosynthetic pathway leading to substituted benzoic acids.

Caption: A hypothetical biosynthetic pathway for this compound.

Part 3: Biological Activities – An Extrapolation from Analogs

Direct pharmacological studies on this compound are not available. However, the bioactivities of other substituted benzoic acid derivatives provide a strong rationale for investigating its potential therapeutic applications.

-

Antimicrobial and Antifungal Properties: Benzoic acid and its derivatives are well-known for their preservative and antimicrobial effects[8][9]. Derivatives such as trimethoxybenzoic acid have been investigated as potential efflux pump inhibitors in bacteria, which could help overcome antibiotic resistance[10].

-

Anti-inflammatory and Analgesic Potential: Methoxybenzoic acid derivatives are utilized as intermediates in the synthesis of anti-inflammatory and analgesic drugs[11].

-

Anticancer Activity: A variety of benzoic acid derivatives have been synthesized and evaluated for their potential as anticancer agents[12].

-

VLA-4 Antagonism: Certain 4-(pyrrolidinyl)methoxybenzoic acid derivatives have been identified as potent and orally active VLA-4 antagonists, with potential applications in treating conditions like asthma[13].

The unique substitution pattern of this compound, with its combination of electron-donating methoxy groups and a methyl group, could modulate its lipophilicity and electronic properties, potentially leading to novel biological activities.

Part 4: Methodologies for Investigation

For researchers aiming to explore the natural occurrence and bioactivity of this compound, a systematic approach is essential.

Isolation and Purification Protocol from Plant Material

The following is a generalized protocol for the extraction and isolation of aromatic compounds from plant matrices, which can be adapted for the search for this compound.

1. Extraction: a. Obtain fresh or dried plant material (e.g., from Aconitum or Salvia species). b. Grind the material to a fine powder. c. Perform solvent extraction using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction with a solvent of medium polarity like methanol or ethanol[14][15].

2. Fractionation: a. Concentrate the crude extract under reduced pressure. b. Subject the extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

3. Chromatographic Separation: a. Utilize column chromatography with silica gel or other suitable stationary phases to separate the fractions[15]. b. Employ a gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). c. Monitor the fractions using thin-layer chromatography (TLC). d. For final purification, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) is recommended[14][15].

Caption: A general workflow for the isolation of aromatic compounds from plants.

Characterization Techniques

Once a pure compound is isolated, its structure must be elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern[2][9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework and the substitution pattern on the aromatic ring[16][17][18][19].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups such as the carboxylic acid and methoxy groups[20][21][22].

Part 5: Physicochemical and Spectral Data of an Analog

While data for this compound is unavailable, the following table summarizes the known properties of a close derivative, 2,4-dimethoxy-6-methylbenzoic acid [2]. This information can serve as a reference for the characterization of the title compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | 2,4-dimethoxy-6-methylbenzoic acid |

| CAS Number | 3686-57-5 |

| Appearance | White crystalline solid |

Conclusion and Future Perspectives

The natural occurrence of this compound remains an open question in the field of phytochemistry. While its close analog, 2,4-dimethoxybenzoic acid, has been isolated from natural sources, the title compound is yet to be discovered in nature. The information presented in this guide on the plausible biosynthetic pathways, predicted biological activities based on related structures, and established methodologies for isolation and characterization provides a solid framework for researchers. Future investigations involving advanced analytical techniques and broader screening of plant and microbial diversity may yet reveal the natural existence of this intriguing molecule, potentially unlocking new avenues for drug development.

References

-

Dudareva, N., et al. (2000). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. Plant Cell, 12(6), 949-961. [Link]

- Effmert, U., et al. (2005). Volatile composition, emission pattern, and localization of floral scent emission in Mirabilis jalapa (Nyctaginaceae). American Journal of Botany, 92(1), 2-12.

-

Ferreira, M., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Molecules, 27(23), 8196. [Link]

-

Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

Srinivas, G. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]

-

Target Analysis. (n.d.). Benzoic acid derivatives. [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. [Link]

-

PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid. [Link]

-

LOTUS - the natural products occurrence database. (n.d.). 2,4-Dimethoxybenzoic acid. [Link]

-

Widhalm, J. R., & Dudareva, N. (2015). A familiar ring to it: biosynthesis of plant benzoic acids. Molecular plant, 8(1), 83–97. [Link]

-

Beers, E. P., et al. (2000). Biogenesis of Benzoic Acids as Precursors. Technische Universität Braunschweig. [Link]

-

Chaudhary, P., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

-

Singh, S., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

-

Widhalm, J. R., & Dudareva, N. (2015). A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids. Molecular Plant, 8(1), 83-97. [Link]

- Soni, M. G., et al. (2002). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 40(10), 1335-1365.

-

Berzins, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5153-5165. [Link]

-

Widhalm, J. R., & Dudareva, N. (2015). A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids. Sci-Hub. [Link]

-

NIST. (n.d.). Benzoic acid, 2,4-dimethoxy-, methyl ester. NIST WebBook. [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

-

NIST. (n.d.). Benzoic acid, 2,4-dimethoxy-, methyl ester. NIST WebBook. [Link]

-

Sasidharan, S., et al. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts. African journal of traditional, complementary, and alternative medicines, 8(1), 1-10. [Link]

-

Chantrapromma, S., et al. (2011). Synthesis, Characterization, and Crystal Structures of 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic Acid and 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic Acid. Crystallography Reports, 56(5), 820-825. [Link]

-

Das, A., et al. (2014). Identification of Benzoic Acid by GC and Mass Spectrometry. ResearchGate. [Link]

-

V.B.S. Purvanchal University. (n.d.). Extraction, Isolation and Characterization of Natural Products from Medicinal Plants. [Link]

- Google Patents. (n.d.).

-

Stanoeva, J. P., et al. (2020). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 5(4), 116-121. [Link]

-

Al-Ostoot, F. H., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(14), 5364. [Link]

-

Target Analysis. (n.d.). Benzoic acid derivatives. [Link]

-

MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid. [Link]

-

The Royal Society of Chemistry. (2017). Supplementary Information. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). [Link]

-

Carl ROTH. (n.d.). This compound, 1 g. [Link]

- Google Patents. (n.d.).

-

NIST. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. NIST WebBook. [Link]

-

NIST. (n.d.). Benzoic acid, methyl ester. NIST WebBook. [Link]

-

ResearchGate. (n.d.). Fig. 1. FTIR Spectra of 3,4,5-trimetho- xybenzoic acid (1),... [Link]

-

PubChem. (n.d.). 3-Methylbenzoic acid. [Link]

-

SpectraBase. (n.d.). 2,4,6-Trimethylbenzoic acid - Optional[FTIR] - Spectrum. [Link]

-

IUCr. (2018). 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

Sources

- 1. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sci-hub.pl [sci-hub.pl]

- 5. 4. Biogenesis of Benzoic Acids as Precursors [tu-braunschweig.de]

- 6. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]

- 7. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. srinichem.com [srinichem.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 3-Methoxy-4-methylbenzoic acid(7151-68-0) 13C NMR spectrum [chemicalbook.com]

- 19. rsc.org [rsc.org]

- 20. chemrj.org [chemrj.org]

- 21. researchgate.net [researchgate.net]

- 22. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Identification and Characterization of 2,4-Dimethoxy-3-methylbenzoic Acid

Foreword: Unveiling a Molecule of Interest

In the landscape of medicinal chemistry and materials science, substituted benzoic acids represent a class of compounds with immense versatility and potential. 2,4-Dimethoxy-3-methylbenzoic acid, a distinct member of this family, presents a unique substitution pattern that warrants a thorough investigation of its physicochemical properties, spectroscopic signature, and potential biological relevance. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the methodologies required to unambiguously identify and characterize this compound. We will move beyond rote procedures to explore the rationale behind each analytical choice, ensuring a robust and reproducible scientific outcome.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount before embarking on experimental work. Below is a summary of the key identifiers and properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | N/A | N/A |

| CAS Number | 81574-49-4 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [2] |

| Molecular Weight | 196.20 g/mol | [2] |

| Appearance | White to off-white crystalline powder (inferred) | [3] |

| Purity | ≥95 % (Commercially available) | [1][4] |

Contextualizing through Synthesis: A Brief Overview

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques are indispensable for elucidating the structure of a molecule. Each method provides a unique piece of the puzzle, and together they offer a comprehensive picture of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map out the connectivity of the molecule.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

-COOH Proton: A broad singlet is expected in the range of δ 10.5-13.0 ppm. This proton is acidic and its chemical shift can be concentration-dependent.[7]

-

Aromatic Protons: Two doublets are anticipated for the two protons on the aromatic ring. Their specific chemical shifts and coupling constants will depend on the electronic effects of the substituents.

-

-OCH₃ Protons: Two distinct singlets are expected for the two methoxy groups, likely in the range of δ 3.8-4.0 ppm.[7]

-

-CH₃ Proton: A singlet for the methyl group attached to the aromatic ring, likely in the range of δ 2.2-2.5 ppm.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

-C=O Carbon: The carboxylic acid carbonyl carbon is expected to appear in the range of δ 170-180 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bearing the methoxy groups will be shifted downfield.

-

-OCH₃ Carbons: Two signals for the methoxy group carbons, typically in the range of δ 55-60 ppm.

-

-CH₃ Carbon: A signal for the methyl group carbon, typically in the range of δ 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methoxy groups) appear just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹ for the carbonyl group of the carboxylic acid.[7]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Ethers and Carboxylic Acid): Strong bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the methoxy groups and the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A peak at m/z = 196, corresponding to the molecular weight of the compound.[2]

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃) from a methoxy group, resulting in a fragment at m/z = 181.

-

Loss of a methoxy group (-OCH₃), resulting in a fragment at m/z = 165.

-

Loss of a carboxyl group (-COOH), resulting in a fragment at m/z = 151.

-

Further fragmentation of the aromatic ring.

-

Chromatographic Analysis: Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like benzoic acids.

A typical reversed-phase HPLC method would be suitable for analyzing this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[8] Isocratic elution with a suitable mobile phase composition can be employed for routine analysis, while a gradient elution may be necessary for separating complex mixtures.[9]

Gas Chromatography (GC)

Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the column. Therefore, derivatization is often required. The carboxylic acid group can be converted to a more volatile ester, such as a methyl ester, using a reagent like diazomethane or by heating with methanol in the presence of an acid catalyst.[10] The resulting methyl 2,4-dimethoxy-3-methylbenzoate can then be readily analyzed by GC.

Biological Activity and Potential Applications: A Look into the Future

While specific biological data for this compound is not extensively documented in the initial search, the broader class of benzoic acid derivatives is known for a wide range of biological activities. These include antimicrobial, anti-inflammatory, antioxidant, and even anticancer properties.[11][12][13] For example, 2,4-dihydroxybenzoic acid has demonstrated significant antimicrobial and cytotoxic effects.[12] The unique substitution pattern of this compound makes it an interesting candidate for screening in various biological assays. Its structural similarity to other bioactive benzoic acids suggests it could be a valuable scaffold in drug discovery programs.[3][14]

Standard Operating Procedures: Experimental Protocols

The following are generalized protocols for the key analytical techniques. It is crucial to develop and validate method parameters for specific instrumentation and analytical goals.

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Assign the chemical shifts of all signals in both ¹H and ¹³C spectra.

Protocol 2: IR Spectroscopic Analysis

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Protocol 3: Mass Spectrometric Analysis

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS) or liquid chromatograph (for LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7]

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragment ions.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Protocol 4: HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute it to an appropriate concentration for analysis.

-

Instrumentation: Use an HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis).

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[15]

-